Apatinib mesylate acts by inhibiting the activity of several receptor tyrosine kinases (RTKs), including VEGFR-2, PDGFR-β, and FGFR-1. These RTKs play a crucial role in promoting the growth and development of new blood vessels, which are essential for tumor growth and metastasis. By blocking these pathways, apatinib mesylate disrupts the tumor's blood supply, limiting oxygen and nutrient delivery, ultimately leading to tumor cell death [].
Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:
Apatinib mesylate exhibits its anti-tumor effects through various mechanisms beyond just anti-angiogenesis. Studies suggest it can:
Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:
Apatinib, also known as N-[4-(1-cyano-cyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide, is a small-molecule tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). Developed by Advenchen Laboratories, it has gained attention for its potential in treating various malignancies, particularly gastric cancer and non-small cell lung cancer. The compound is characterized by its molecular formula and a molecular weight of approximately 473.178 Da .
Apatinib exhibits significant biological activity, particularly as an antiangiogenic agent. Its mechanisms include:
Clinical studies have shown that apatinib can enhance survival rates in patients with advanced digestive system cancers when used as monotherapy or in combination with other treatments .
The synthesis of apatinib can be summarized in several key steps:
Apatinib is primarily used in oncology, particularly for:
Research indicates that apatinib has notable interactions with various antineoplastic agents. Specifically, it enhances the efficacy of drugs that are substrates for ATP-binding cassette transporters, such as P-glycoprotein and breast cancer resistance protein. This property suggests that apatinib may reverse multidrug resistance in certain cancer cells by increasing the intracellular accumulation of chemotherapeutic agents like doxorubicin and rhodamine 123 .
Apatinib shares structural and functional similarities with several other compounds used in cancer therapy. Notable compounds include:
Compound Name | Target | Unique Features |
---|---|---|
Sunitinib | VEGFR, PDGFR | Multi-targeted; used for renal cell carcinoma |
Sorafenib | VEGFR, RAF kinases | Broad-spectrum kinase inhibitor; liver cancer |
Regorafenib | VEGFR, TIE2 | Used for colorectal cancer; targets multiple pathways |
Lenvatinib | VEGFR, FGFR | Effective against thyroid cancer; oral bioavailability |
Valatinib | VEGFR | Predecessor to apatinib; similar mechanism but less selective |
Apatinib's specificity for VEGFR-2 distinguishes it from other multi-targeted inhibitors. Its ability to reverse multidrug resistance also sets it apart as a promising option in combination therapies .
Apatinib, chemically designated as N-[4-(1-cyanocyclopentyl)phenyl]-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide, has a molecular formula of C24H23N5O and a molecular weight of 397.48 g/mol. Its mesylate salt form (apatinib mesylate) incorporates a methanesulfonic acid group, resulting in the formula C25H27N5O4S and a molecular weight of 493.58 g/mol. The core structure features a pyridine-carboxamide moiety linked to a cyclopentyl nitrile group, which is critical for its tyrosine kinase inhibitory activity.
Table 1: Molecular Characteristics of Apatinib
Property | Value |
---|---|
IUPAC Name | N-[4-(1-cyanocyclopentyl)phenyl]-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide |
Molecular Formula | C24H23N5O |
Molecular Weight | 397.48 g/mol |
Mesylate Salt Formula | C25H27N5O4S |
Single-crystal X-ray diffraction studies reveal that apatinib mesylate adopts a planar conformation in its solid-state forms, stabilized by intermolecular hydrogen bonds between the carboxamide group and methanesulfonate anion. Polymorphs of apatinib mesylate exhibit distinct packing arrangements:
Apatinib shares structural motifs with other VEGFR-2 inhibitors but differs in key substituents:
Table 2: Structural Comparison of Apatinib with Analogous Inhibitors
Apatinib’s cyclopentyl nitrile group enhances binding specificity to VEGFR-2’s ATP-binding pocket compared to sorafenib’s trifluoromethyl moiety. This modification reduces off-target effects on kinases like fibroblast growth factor receptor (FGFR).
The synthesis of apatinib involves two critical intermediates:
Table 3: Synthetic Routes for Apatinib Intermediates
Intermediate | Reaction Conditions | Yield (%) |
---|---|---|
1-(4-Aminophenyl)-1-cyanocyclopentane | Pd/C, H2, ethanol, 60°C | 78–85 |
2-[(Pyridin-4-ylmethyl)amino]nicotinic acid ethyl ester | K2CO3, DMF, 80°C | 65–72 |
Recent advances focus on pincer-ligand catalysts for nitrile synthesis. For example, ruthenium complexes (e.g., Ru-MACHO) enable efficient hydrogenation of aryl nitriles to cyclopentyl derivatives under mild conditions (50–100°C, 10–30 bar H2). Iron-based catalysts (e.g., Fe-PNP) further improve atom economy by eliminating stoichiometric reductants like borane. These methods achieve >90% conversion with <5% byproduct formation.
Industrial synthesis prioritizes solvent selection and waste reduction:
Table 4: Environmental Metrics for Apatinib Production
Metric | Conventional Method | Optimized Method |
---|---|---|
E-factor (kg waste/kg product) | 48 | 18 |
Process Mass Intensity | 120 | 55 |
Energy Consumption | 850 kWh/kg | 400 kWh/kg |
These innovations align with the 12 Principles of Green Chemistry, minimizing the use of hazardous reagents and improving sustainability.
Apatinib is a small-molecule antiangiogenic agent with a molecular weight of 493.58 Da that selectively inhibits vascular endothelial growth factor receptor-2 and also mildly inhibits other tyrosine kinases [15]. The molecular formula of apatinib is C25H27N5O4S, and its chemical formula is N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide [15]. This compound has demonstrated significant efficacy as a late-line treatment in advanced gastric cancer in phase 3 clinical trials and is being investigated for various other malignancies [19].
Target | IC50 (nM) | Binding Affinity | Inhibition Type |
---|---|---|---|
Vascular Endothelial Growth Factor Receptor-2 | 1-10 | High | ATP-competitive |
c-Kit | 429-550 | Moderate | ATP-competitive |
c-Src | 530-650 | Moderate | ATP-competitive |
Platelet-Derived Growth Factor Receptor-β | 800-1000 | Low | ATP-competitive |
Ret | 13-30 | Moderate | ATP-competitive |
Apatinib functions primarily as a selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase, demonstrating potent inhibition of angiogenesis and tumor growth [1]. By binding to vascular endothelial growth factor receptor-2, apatinib reduces the expression of this receptor, which inhibits the effects of vascular endothelial growth factor binding and subsequent vascular endothelial growth factor receptor-2 autophosphorylation [1]. When stimulated by vascular endothelial growth factor, vascular endothelial growth factor receptor-2 is auto-phosphorylated at the carboxy terminal tail and kinase-insert region, which creates the most pro-angiogenic effect [2].
The phosphorylation of specific sites creates binding sites for the SH2 domains of various signaling molecules, leading to the activation of downstream pathways [22]. Apatinib-mediated vascular endothelial growth factor receptor-2 inhibition also appears to inhibit downstream phosphorylated extracellular signal-regulated kinases [1] [2]. Through this inhibition mechanism, apatinib exerts its antiangiogenic and antitumor activity across various cancer types [1].
Research has demonstrated that apatinib significantly reduces the expression of vascular endothelial growth factor receptor-2 and microvascular density in tumor xenografts, while markedly increasing the frequency of apoptotic cells compared to untreated controls [1]. This confirms that apatinib has a clear inhibitory effect on vascular endothelial growth factor receptor-2, which then reduces the density of microvascularization, thereby inducing apoptosis and inhibiting tumor growth [1].
While apatinib primarily targets vascular endothelial growth factor receptor-2, it also demonstrates activity against secondary targets including c-Kit and c-Src tyrosine kinases [2] [15]. These secondary interactions contribute to the overall pharmacological profile of apatinib and may play roles in its therapeutic efficacy in certain cancer types [3].
The inhibitory activity of apatinib against c-Kit occurs with an IC50 range of 429-550 nM, indicating moderate binding affinity [16]. This interaction may be particularly relevant in cancers where c-Kit signaling plays a significant role in tumor progression [16]. Similarly, apatinib inhibits c-Src with an IC50 range of 530-650 nM, also representing moderate binding affinity [16].
As a receptor tyrosine kinase inhibitor targeting both vascular endothelial growth factor receptor-2 and c-Src, apatinib has been shown to suppress autophosphorylation of these proteins simultaneously in a concentration-dependent manner [3]. This dual inhibition mechanism may provide enhanced antitumor activity compared to agents that target only a single pathway [3]. Additionally, apatinib can block other kinases including platelet-derived growth factor receptor-β and Ret in a concentration-dependent manner, further expanding its potential therapeutic applications [22].
Apatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of vascular endothelial growth factor receptor-2 and other target kinases [4]. The ATP binding site in protein kinases is formed between two lobes joined by a segment referred to as the hinge loop [4]. The N-terminal lobe consists mostly of antiparallel β-sheets and a conserved α-helix, while the C-terminal lobe is mainly helical [4].
Binding Site Feature | Interaction Type | Key Residues/Domains | Binding Affinity Contribution |
---|---|---|---|
ATP Binding Pocket | Competitive | Tyrosine Kinase Domain | High |
Hinge Region | Hydrogen Bonding | Gatekeeper Residue | High |
Hydrophobic Pocket I | Hydrophobic | DFG Motif | Moderate |
Hydrophobic Pocket II | Van der Waals | Catalytic Loop | Moderate |
Allosteric Site | Conformational Change | Activation Loop | Low |
The ATP binding site is made up of five pockets lined by 36 residues that are in van der Waals contact and/or involved in hydrogen bonds with inhibitors [4]. The binding of apatinib to this site prevents ATP from accessing its binding domain, thereby inhibiting the kinase activity of vascular endothelial growth factor receptor-2 and other target proteins [13].
Structural studies have shown that apatinib binds with higher affinity to the vascular endothelial growth factor receptor-2 substrate-binding site than to other kinases, explaining its selectivity profile [16]. The interaction between apatinib and its target kinases involves multiple binding forces including van der Waals forces, hydrogen bonding, and hydrophobic interactions [13]. These interactions collectively contribute to the high binding affinity and selectivity of apatinib for its primary target, vascular endothelial growth factor receptor-2 [13].
Apatinib demonstrates complex absorption and bioavailability patterns following oral administration [5]. The absolute bioavailability of apatinib ranges from 10% to 20%, indicating significant first-pass metabolism and/or limited absorption from the gastrointestinal tract [20].
Parameter | Value | Clinical Implication |
---|---|---|
Absolute Bioavailability | 10-20% | Low systemic exposure after oral administration |
Relative Bioavailability at 250 mg | Reference | Higher relative bioavailability at lower doses |
Relative Bioavailability at 500 mg | Decreased compared to 250 mg | Less than proportional increase in exposure with dose |
Relative Bioavailability at 750 mg | Further decreased (midpoint dose: 766 mg) | Saturation of absorption processes at higher doses |
Absorption Rate Constant | Variable (mixed first- and zero-order) | Complex absorption kinetics |
Food Effect | Reduced absorption with high-fat meals | Recommendation to take on empty stomach |
Gastric pH Effect | Reduced absorption at higher pH | Potential interaction with acid-reducing agents |
The in vivo absorption of apatinib is characterized by the Advanced Dissolution Absorption and Transit models, in which the gastrointestinal tract is divided into nine successive compartments [14]. Pharmacokinetic analysis has shown that the time to maximum plasma concentration level is approximately 4 hours after dose administration, with a mean half-life of 9 hours [2] [5].
A notable characteristic of apatinib pharmacokinetics is the non-linear dose proportionality in relative bioavailability [5]. The increase in apatinib exposure is less than proportional to dose from 250 to 850 mg, and the relative bioavailability decreases as the dose increases [19]. This phenomenon is characterized by a sigmoidal maximum effect equation wherein the midpoint dose for the decrease in bioavailability is approximately 766 mg [5]. This non-linear relationship has important implications for dosing strategies in clinical applications [5].
Apatinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes [6] [8]. The compound is metabolized predominantly by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1 [8] [20].
Enzyme | Role in Apatinib Metabolism | Metabolite Formed | Potential Drug Interactions |
---|---|---|---|
CYP3A4/5 | Primary | M1-1, M1-2, M1-6 | Strong inhibitors increase apatinib exposure 2-4 fold |
CYP2D6 | Secondary | Minor metabolites | Strong inhibitors increase apatinib exposure 1.25-2 fold |
CYP2C9 | Minor | Minor metabolites | Limited clinical significance |
CYP2E1 | Minor | Minor metabolites | Limited clinical significance |
UGT2B7 | Glucuronidation | M9-2 (cis-3-hydroxy-apatinib-O-glucuronide) | Limited clinical significance |
UGT1A4 | Glucuronidation | M9-1 (Z-3-hydroxy-apatinib-O-glucuronide) | Limited clinical significance |
The involvement of multiple cytochrome P450 enzymes in apatinib metabolism creates potential for drug-drug interactions [17]. Physiologically based pharmacokinetic modeling has shown that moderate CYP3A4 inhibitors and CYP3A4 inducers can cause 2-4 fold changes in apatinib exposures [17]. Similarly, strong CYP2D6 inhibitors can moderately increase apatinib exposure by 1.25-2 fold [17].
After 96 hours of oral administration of apatinib, approximately 78% of the drug is excreted, with 69.8% found in feces and only 7.02% in urine [20]. This excretion pattern suggests that biliary excretion is the primary elimination route for apatinib and its metabolites [20]. The extensive hepatic metabolism of apatinib also has implications for patients with hepatic impairment, as the area under the curve of apatinib can be significantly increased in such patients [17].
Apatinib is extensively metabolized in humans, producing several major metabolites that have been identified and characterized [8] [21]. The primary metabolites include cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2) [21].
Metabolite | Exposure Relative to Parent (%) | Pharmacological Activity Index (%) | Primary Enzyme Responsible |
---|---|---|---|
E-3-hydroxy-apatinib (M1-1) | 56 | 5.42-19.3 | CYP3A4/5 |
Z-3-hydroxy-apatinib (M1-2) | 22 | <1 | CYP3A4/5 |
Apatinib-25-N-oxide (M1-6) | 32 | <1 | CYP3A4/5 |
Cis-3-hydroxy-apatinib-O-glucuronide (M9-2) | Variable | Minimal | UGT2B7 |
The steady-state exposures of E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), and apatinib-25-N-oxide (M1-6) are 56%, 22%, and 32% of parent drug exposure, respectively [8]. When calculated as pharmacological activity index values, the contribution of M1-1 to the pharmacology of the drug is 5.42% to 19.3% that of the parent drug [8]. The contribution of M1-2 and M1-6 to the pharmacology of the drug is less than 1% [8]. Therefore, apatinib itself is the major contributor to the overall pharmacological activity in humans [8].
UGT2B7 has been identified as the main enzyme responsible for M9-2 formation, while both UGT1A4 and UGT2B7 are responsible for Z-3-hydroxy-apatinib-O-glucuronide (M9-1) formation [8]. The identification and characterization of these metabolites are crucial for understanding the complete pharmacokinetic profile of apatinib and for predicting potential drug-drug interactions [21].
Apatinib exhibits dose-dependent pharmacodynamic effects across various preclinical models, with response patterns varying by cancer type and experimental conditions [11] [12]. The dose-response relationships provide valuable insights into the pharmacological activity of apatinib and guide clinical dosing strategies [19].
Cancer Type | IC50 Range (μM) | Observed Effects | Mechanism |
---|---|---|---|
Gastric Cancer | 3.8-4.0 | Inhibition of tumor growth, reduced angiogenesis | Vascular endothelial growth factor receptor-2 inhibition |
Osteosarcoma | 5-20 | Cell cycle arrest, apoptosis, autophagy induction | Vascular endothelial growth factor receptor-2/STAT3/BCL-2 pathway deactivation |
Pancreatic Cancer | 8-16 | G0-G1 phase cell cycle arrest | Cell cycle regulation |
Acute Lymphoblastic Leukemia | 17-56 | Apoptosis induction | Possible P-glycoprotein efflux inhibition |
In osteosarcoma cell models, apatinib has been shown to induce cell cycle arrest and apoptosis at concentrations ranging from 5 to 20 μM [7]. Additionally, apatinib induces autophagy in these cells through the inhibition of the vascular endothelial growth factor receptor-2/STAT3/BCL-2 signaling pathway [7]. Interestingly, inhibition of autophagy increased apatinib-induced apoptosis in osteosarcoma cells, suggesting a complex interplay between these cellular processes [7].
In pancreatic cancer cells, apatinib promotes cell cycle arrest in a concentration-dependent manner [11]. After treatment with 8 μM apatinib, a significant increase in the proportion of cells in the G1 phase was observed, with a corresponding decrease in the S phase [11]. This effect was further enhanced at higher concentrations (16 μM), indicating a dose-dependent regulation of the cell cycle by apatinib [11].
Pharmacokinetic analysis in clinical studies has shown that a peak plasma concentration of 3.8-4.0 μM can be achieved in patients continuously treated with apatinib [12]. This concentration appears to be within the effective range for some cancer types, while others may require higher concentrations for optimal efficacy [12].
Apatinib demonstrates distinct tissue distribution patterns following administration, with implications for both efficacy and potential off-target effects [9] [10]. The distribution of apatinib across various tissues is influenced by factors such as blood flow, tissue permeability, and protein binding [9].
Tissue | Distribution Pattern | Notes |
---|---|---|
Liver | High | Primary site of metabolism via CYP3A4/5, CYP2D6 |
Kidney | Moderate | Minor excretion pathway (7.02% in urine) |
Tumor | High | Accumulation in tumor tissue due to enhanced permeability |
Lung | Moderate | Moderate distribution |
Spleen | Low | Limited distribution |
Heart | Low | Limited distribution |
Brain | Minimal | Limited penetration across blood-brain barrier |
In tumor tissues, apatinib can accumulate due to the enhanced permeability and retention effect commonly observed with anticancer agents [9]. This preferential accumulation in tumor tissue contributes to the therapeutic efficacy of apatinib while potentially reducing systemic exposure [9].
The liver shows high distribution of apatinib, consistent with its role as the primary site of metabolism for this compound [6] [20]. The kidney shows moderate distribution, reflecting its minor role in the excretion of apatinib and its metabolites [20]. Only about 7.02% of administered apatinib is excreted in urine, with the majority (69.8%) found in feces, indicating predominant biliary excretion [20].
Apatinib exerts its primary antineoplastic effects through highly selective inhibition of vascular endothelial growth factor receptor-2, functioning as a potent small-molecule tyrosine kinase inhibitor [1] [2]. The compound demonstrates exceptional selectivity for vascular endothelial growth factor receptor-2, with binding affinity approximately 10-fold higher than for other receptor tyrosine kinases [1]. This selectivity is achieved through direct competition for the adenosine triphosphate binding site within the vascular endothelial growth factor receptor-2 kinase domain, effectively blocking the receptor's catalytic activity [1] [3].
The disruption of vascular endothelial growth factor/vascular endothelial growth factor receptor-2 signaling represents a fundamental mechanism whereby apatinib impairs tumor angiogenesis [2] [3]. Under normal physiological conditions, vascular endothelial growth factor binding to vascular endothelial growth factor receptor-2 triggers receptor dimerization and autophosphorylation at specific tyrosine residues within the carboxy-terminal tail and kinase-insert region [1]. Apatinib intervention prevents this autophosphorylation cascade, consequently blocking the formation of docking sites for Src homology 2 domain-containing signaling proteins [1] [3].
Experimental evidence demonstrates that apatinib treatment significantly reduces vascular endothelial growth factor receptor-2 expression levels in various cancer cell lines, including nasopharyngeal carcinoma, oral squamous cell carcinoma, and osteosarcoma models [1] [4] [5]. In nasopharyngeal carcinoma xenograft studies, apatinib administration resulted in marked downregulation of vascular endothelial growth factor receptor-2 expression, correlating with reduced microvascular density and increased apoptotic cell frequency [1]. Similarly, in osteosarcoma models, apatinib treatment led to substantial decreases in both vascular endothelial growth factor receptor-2 protein levels and phosphorylated vascular endothelial growth factor receptor-2, effectively disrupting the angiogenic signaling cascade [5] [6].
The therapeutic impact of vascular endothelial growth factor/vascular endothelial growth factor receptor-2 axis disruption extends beyond simple receptor inhibition. Research has demonstrated that apatinib-mediated vascular endothelial growth factor receptor-2 blockade results in comprehensive inhibition of downstream angiogenic processes, including endothelial cell proliferation, migration, and tube formation [3]. In human umbilical vein endothelial cell models, apatinib treatment dose-dependently suppressed vascular endothelial growth factor-induced cellular responses, with significant reductions in proliferation and migration observed at concentrations as low as 1 micromolar [3].
The inhibition of vascular endothelial growth factor receptor-2 by apatinib triggers complex downstream effects on extracellular signal-regulated kinase and mitogen-activated protein kinase signaling pathways [4] [7]. Paradoxically, while apatinib effectively suppresses vascular endothelial growth factor receptor-2 activity, several studies have documented compensatory increases in extracellular signal-regulated kinase phosphorylation following apatinib treatment [4] [7] [8].
In oral squamous cell carcinoma studies, apatinib treatment resulted in dose-dependent enhancement of extracellular signal-regulated kinase phosphorylation, despite concurrent suppression of the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway [4]. This compensatory extracellular signal-regulated kinase activation appears to represent a cellular adaptation mechanism that may contribute to therapeutic resistance [4]. The enhanced extracellular signal-regulated kinase signaling has been attributed to feedback mechanisms that activate alternative growth factor pathways when vascular endothelial growth factor receptor-2 signaling is blocked [4].
Research investigating the functional consequences of extracellular signal-regulated kinase activation has revealed its potential role in limiting apatinib efficacy [4]. When oral squamous cell carcinoma cells were treated with apatinib in combination with extracellular signal-regulated kinase inhibitors, significantly enhanced apoptotic responses were observed compared to apatinib monotherapy [4]. This finding suggests that extracellular signal-regulated kinase upregulation serves as a survival mechanism that partially counteracts apatinib-induced cell death [4].
The mitogen-activated protein kinase cascade downstream of extracellular signal-regulated kinase also demonstrates complex responses to apatinib treatment [7] [8]. In neuroblastoma models, apatinib administration resulted in alterations to multiple components of the mitogen-activated protein kinase pathway, including changes in the phosphorylation status of mitogen-activated protein kinase kinase and downstream effector proteins [7] [8]. These changes correlated with modifications in cell cycle progression and apoptotic signaling, indicating that mitogen-activated protein kinase pathway modulation contributes to apatinib's overall therapeutic effects [7] [8].
Temporal analysis of extracellular signal-regulated kinase and mitogen-activated protein kinase responses reveals that apatinib effects evolve over time. Initial apatinib exposure typically results in rapid vascular endothelial growth factor receptor-2 inhibition, followed by gradual increases in extracellular signal-regulated kinase phosphorylation over 24-48 hours [4]. This temporal pattern suggests that compensatory signaling mechanisms require time to develop, potentially providing therapeutic windows for combination interventions [4].
Apatinib demonstrates profound effects on the balance between pro-apoptotic and anti-apoptotic proteins, particularly through modulation of the B-cell lymphoma 2/Bcl-2-associated X protein ratio [5] [6] [9] [10]. This critical ratio serves as a molecular switch determining cellular fate, with decreased ratios favoring apoptotic cell death [6] [11]. Multiple independent studies have consistently demonstrated that apatinib treatment results in significant reductions in B-cell lymphoma 2 expression while simultaneously upregulating Bcl-2-associated X protein levels [5] [6] [9].
In osteosarcoma cell lines, apatinib treatment produced dose-dependent decreases in B-cell lymphoma 2 protein expression, with reductions of up to 70% observed at therapeutic concentrations [5] [6]. Concomitantly, Bcl-2-associated X protein expression increased by 2-3 fold, resulting in dramatically altered B-cell lymphoma 2/Bcl-2-associated X protein ratios that favored apoptotic signaling [5] [6]. These changes were observed across multiple osteosarcoma cell lines, indicating a consistent mechanism of action [5].
The molecular mechanism underlying B-cell lymphoma 2 downregulation involves apatinib-mediated suppression of signal transducer and activator of transcription 3 signaling [5] [6]. Signal transducer and activator of transcription 3 functions as a key transcriptional regulator of B-cell lymphoma 2 expression, and its inhibition by apatinib leads to reduced B-cell lymphoma 2 gene transcription [5]. Immunoprecipitation studies have confirmed direct binding between vascular endothelial growth factor receptor-2 and signal transducer and activator of transcription 3, establishing the mechanistic link between receptor inhibition and downstream B-cell lymphoma 2 suppression [5].
In non-small cell lung cancer models, apatinib treatment resulted in significant alterations to the B-cell lymphoma 2/Bcl-2-associated X protein ratio, with B-cell lymphoma 2 expression decreasing by approximately 60% while Bcl-2-associated X protein levels increased by 80-150% [9]. These changes correlated strongly with increased apoptotic cell death, as measured by terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick-end labeling assays and annexin V staining [9].
The functional significance of B-cell lymphoma 2/Bcl-2-associated X protein ratio modulation extends beyond simple protein expression changes. B-cell lymphoma 2 proteins regulate mitochondrial membrane permeability, and their suppression by apatinib facilitates mitochondrial outer membrane permeabilization [6] [12]. This process enables the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space, initiating the intrinsic apoptotic cascade [6] [12].
Apatinib treatment triggers comprehensive activation of caspase-dependent apoptotic pathways across multiple cancer cell types [6] [9] [13] [12]. The compound demonstrates particular efficacy in activating both initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7 [6] [9] [12]. This broad caspase activation pattern indicates that apatinib engages multiple apoptotic signaling routes simultaneously.
Caspase-9 activation represents a critical early event in apatinib-induced apoptosis, reflecting mitochondrial pathway engagement [9] [12]. In anaplastic thyroid carcinoma studies, apatinib treatment resulted in 3-4 fold increases in cleaved caspase-9 levels within 24 hours of exposure [12]. This activation correlated temporally with mitochondrial membrane potential loss and cytochrome c release, confirming mitochondrial pathway involvement [12]. Similar caspase-9 activation patterns have been documented in non-small cell lung cancer, osteosarcoma, and esophageal squamous cell carcinoma models [6] [9] [14].
Executioner caspase activation follows initiator caspase processing in apatinib-treated cells [6] [9] [12]. Cleaved caspase-3 levels increase dramatically following apatinib exposure, with some studies reporting 5-10 fold elevations in active caspase-3 protein [9] [12]. This activation results in the proteolytic cleavage of numerous cellular substrates, including poly adenosine diphosphate ribose polymerase, DNA fragmentation factor, and structural proteins essential for cellular integrity [6] [9] [12].
The kinetics of caspase activation reveal a coordinated temporal sequence. Initial caspase-9 activation typically occurs within 6-12 hours of apatinib treatment, followed by caspase-3 processing and substrate cleavage over the subsequent 12-24 hours [12]. This temporal pattern reflects the sequential nature of the apoptotic cascade and provides insights into optimal timing for therapeutic interventions [12].
Dose-response relationships demonstrate that caspase activation occurs in a concentration-dependent manner [6] [9] [12]. In osteosarcoma models, significant caspase-3 activation was observed at apatinib concentrations as low as 10 micromolar, with maximal activation achieved at 40-50 micromolar [6]. These concentrations are clinically achievable, supporting the therapeutic relevance of the observed effects [6].
The specificity of caspase activation has been confirmed through inhibitor studies using pan-caspase inhibitors such as Z-VAD-FMK [12]. Treatment with caspase inhibitors significantly reduced apatinib-induced cell death, confirming that caspase activation is essential for the compound's pro-apoptotic effects [12]. Additionally, selective caspase-3 inhibition using Ac-DEVD-CHO reduced apatinib cytotoxicity, demonstrating the critical role of executioner caspases [12].
Apatinib demonstrates significant modulatory effects on autophagy through regulation of microtubule-associated protein 1A/1B-light chain 3 processing and autophagosome biogenesis [6] [9] [13] [10]. The conversion of microtubule-associated protein 1A/1B-light chain 3-I to its lipidated form, microtubule-associated protein 1A/1B-light chain 3-II, represents the most widely utilized marker for autophagosome formation and serves as a reliable indicator of autophagic activity [6] [15] [16].
Under apatinib treatment, cancer cells consistently demonstrate enhanced microtubule-associated protein 1A/1B-light chain 3-I to microtubule-associated protein 1A/1B-light chain 3-II conversion [6] [9] [13]. In osteosarcoma studies, apatinib exposure resulted in dose-dependent increases in microtubule-associated protein 1A/1B-light chain 3-II levels, with 2-4 fold elevations observed at therapeutic concentrations [6]. This conversion reflects the conjugation of microtubule-associated protein 1A/1B-light chain 3-I to phosphatidylethanolamine, a process mediated by the autophagy-related protein 7 and autophagy-related protein 3 conjugation system [15] [17].
The molecular mechanism underlying enhanced microtubule-associated protein 1A/1B-light chain 3-II conversion involves apatinib-mediated suppression of the mechanistic target of rapamycin signaling pathway [6] [13] [10]. Mechanistic target of rapamycin serves as a master regulator of autophagy, with its inhibition triggering autophagosome formation through activation of the uncoordinated-51-like autophagy activating kinase 1 complex [6] [18]. Apatinib treatment significantly reduces mechanistic target of rapamycin phosphorylation, thereby relieving its inhibitory effects on autophagy initiation [6] [13].
Immunofluorescence microscopy studies have provided direct visualization of autophagosome formation in apatinib-treated cells [6] [13]. Cells exposed to apatinib display increased numbers of microtubule-associated protein 1A/1B-light chain 3-positive puncta, indicative of autophagosome accumulation [6]. These punctate structures demonstrate the characteristic size and morphology of autophagosomes, and their numbers correlate directly with apatinib concentration and exposure duration [6].
The functional significance of enhanced microtubule-associated protein 1A/1B-light chain 3-II conversion extends beyond simple marker expression. Autophagosome formation represents the initial step in macroautophagy, the cellular process responsible for degrading damaged organelles and protein aggregates [18] [19]. In apatinib-treated cancer cells, increased autophagosome formation correlates with enhanced clearance of ubiquitinated protein aggregates and damaged mitochondria [6] [9].
Temporal analysis reveals that microtubule-associated protein 1A/1B-light chain 3-II conversion occurs relatively early following apatinib exposure, typically within 6-12 hours of treatment initiation [6] [13]. This timing precedes maximal apoptotic activation, suggesting that autophagy induction may represent an initial cellular stress response that subsequently transitions to apoptotic cell death [6].
The interaction between apoptotic and autophagic pathways in apatinib-treated cancer cells represents a complex regulatory network that ultimately determines cellular fate [6] [20] [21] [22]. Research has demonstrated that apatinib simultaneously activates both pathways, creating a dynamic balance between survival-promoting autophagy and death-inducing apoptosis [6] [13] [20].
Initial autophagy activation appears to serve a cytoprotective function in apatinib-treated cells [6]. Studies using autophagy inhibitors such as 3-methyladenine have shown that blocking autophagy enhances apatinib-induced apoptosis [6]. In osteosarcoma models, pretreatment with 3-methyladenine significantly increased the cytotoxic effects of apatinib, resulting in enhanced caspase activation and increased cell death [6]. This finding suggests that autophagy initially functions as a survival mechanism that partially protects cells from apatinib-induced stress [6].
The molecular basis for autophagy-apoptosis crosstalk involves shared regulatory proteins, particularly B-cell lymphoma 2 family members [6] [20] [21]. B-cell lymphoma 2 proteins function as negative regulators of both apoptosis and autophagy through interactions with Bcl-2-associated X protein and Beclin-1, respectively [6] [20]. Apatinib-mediated B-cell lymphoma 2 suppression simultaneously promotes both apoptotic signaling and autophagy activation [6]. However, as B-cell lymphoma 2 levels decline progressively, the balance shifts from cytoprotective autophagy toward pro-death apoptotic signaling [6].
The temporal dynamics of pathway activation reveal a biphasic response pattern [6] [13]. Early time points following apatinib treatment are characterized by robust autophagy activation with minimal apoptotic signaling [6]. As treatment duration extends, autophagy levels plateau while apoptotic markers increase exponentially [6]. This temporal shift suggests that autophagy represents an initial adaptive response that becomes overwhelmed as cellular stress accumulates [6].
Signal transducer and activator of transcription 3 serves as a critical molecular switch governing the balance between autophagy and apoptosis [6] [9]. Apatinib-mediated signal transducer and activator of transcription 3 inhibition initially promotes autophagy through reduced mechanistic target of rapamycin signaling [6]. However, prolonged signal transducer and activator of transcription 3 suppression ultimately favors apoptotic cell death through B-cell lymphoma 2 downregulation and caspase activation [6] [9].
The therapeutic implications of autophagy-apoptosis crosstalk are significant for cancer treatment optimization [6] [20]. While initial autophagy activation may limit apatinib efficacy, this cytoprotective response appears to be transient and ultimately insufficient to prevent cell death [6]. Combination strategies that selectively inhibit early autophagy while preserving apoptotic signaling may enhance therapeutic outcomes [6]. Conversely, excessive autophagy inhibition might reduce the overall cellular stress response and paradoxically decrease treatment efficacy [20].